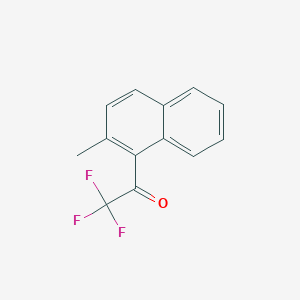

1-(2-Methylnaphthyl) trifluoromethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

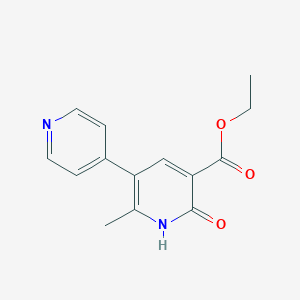

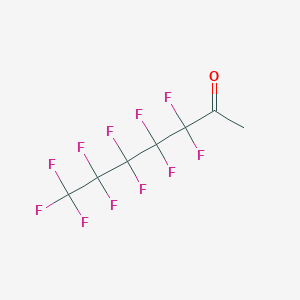

1-(2-Methylnaphthyl) trifluoromethyl ketone (1-MNTK) is a synthetic organic compound belonging to the class of trifluoromethyl ketones. It is a colorless liquid at room temperature, and is soluble in organic solvents and water. 1-MNTK has been used in a variety of scientific research applications, including as a fluorescent dye, a reagent for the synthesis of organic compounds, and as a photosensitizer for photodynamic therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Trifluoromethyl ketones, including compounds like 1-(2-Methylnaphthyl) trifluoromethyl ketone, are known for their distinct chemical properties, which make them highly useful in various synthetic applications. The trifluoromethyl group contributes to the stability and reactivity of these compounds, making them suitable for use as intermediates in the synthesis of more complex fluorinated molecules (Kelly, Mercadante, & Leadbeater, 2013). The methods for synthesizing TFMKs have been extensively explored, highlighting the importance of these compounds in the development of new synthetic routes and methodologies.

Applications in Material Science

TFMKs have also found applications in the synthesis of high molecular weight polymers. For instance, trifluoromethyl ketones have been used in the synthesis of novel aromatic fluorinated polymers through one-pot, metal-free step polymerizations. These polymers exhibit unique properties, such as solubility in common organic solvents and the ability to form flexible, transparent films, which could have various industrial and research applications (Olvera et al., 2013).

Photocatalytic Applications

The photocatalytic properties of TFMKs have been explored, particularly in the synthesis of α-trifluoromethylated ketones from aromatic alkenes. This process involves a photoredox-catalyzed trifluoromethylation-oxidation sequence, which is facilitated by dimethyl sulfoxide (DMSO) under photocatalytic conditions. Such methodologies are crucial for the facile synthesis of ketones with trifluoromethyl substituents, providing valuable building blocks for the construction of organofluorine compounds (Tomita, Yasu, Koike, & Akita, 2014).

Wirkmechanismus

The mechanism of action of trifluoromethyl ketones can vary depending on the enzyme isoform. For instance, a trifluoromethyl ketone compound displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Safety and Hazards

When handling 1-(2-Methylnaphthyl) trifluoromethyl ketone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Trifluoromethyl ketones, including 1-(2-Methylnaphthyl) trifluoromethyl ketone, are exceedingly valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Therefore, future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCSLYJRHLULLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564272 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131831-98-6 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)